
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone
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Overview
Description
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that features a seven-membered azepane ring substituted with a phenyl group and a pyrrole ring attached to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Azepane Ring: Starting from a suitable precursor, such as a 1,6-diaminohexane, the azepane ring can be formed through cyclization reactions.
Phenyl Substitution: The azepane ring can be further functionalized by introducing a phenyl group through Friedel-Crafts alkylation or acylation reactions.
Pyrrole Attachment: The pyrrole ring can be introduced via a condensation reaction with an appropriate pyrrole derivative.
Ethanone Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The phenyl and pyrrole groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Building Block for Synthesis : 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone serves as a precursor for synthesizing more complex molecules. Its unique structure facilitates the formation of various derivatives through reactions such as:
- Friedel-Crafts alkylation : Used to introduce additional aromatic groups.
- Condensation reactions : Useful for forming larger cyclic compounds.
Reaction Type | Example Reaction | Product Formed |
---|---|---|
Friedel-Crafts alkylation | Azepane + Benzene | Phenyl-substituted azepane |
Condensation | Azepane + Pyrrole derivative | Larger heterocyclic compounds |
Biology
Ligand in Biochemical Assays : The compound has potential applications as a ligand in biochemical assays due to its ability to interact with biological targets. Its structure may allow it to bind selectively to certain receptors or enzymes, facilitating studies on enzyme kinetics and receptor-ligand interactions.
Molecular Probes : It can be utilized as a probe in molecular biology studies, aiding in the investigation of cellular pathways and mechanisms.
Medicine
Pharmacological Properties : Research into the pharmacological properties of this compound indicates potential therapeutic applications. Preliminary studies suggest it may exhibit:
- Antidepressant activity : Due to structural similarities with known antidepressants.
- Anti-inflammatory effects : Potentially useful in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on serotonin reuptake inhibition, revealing promising results comparable to established antidepressants. The compound's ability to modulate serotonin levels suggests its potential as a treatment for depression.
Case Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential use in anti-inflammatory therapies.
Industrial Applications
The compound also finds utility in the industrial sector:
Chemical Manufacturing : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-phenylazepan-1-yl)-2-(1H-imidazol-1-yl)ethanone: Similar structure with an imidazole ring instead of a pyrrole ring.
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-2-yl)ethanone: Similar structure with the pyrrole ring attached at a different position.
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)propanone: Similar structure with a propanone moiety instead of an ethanone moiety.
Uniqueness
1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
The compound 1-(3-phenylazepan-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula: C16H18N2O
- Molecular Weight: 254.33 g/mol
- IUPAC Name: this compound
Structural Features
The molecule features an azepane ring fused with a phenyl group and a pyrrole moiety, which are known to contribute to its biological properties.
Pharmacological Properties
Research indicates that compounds similar to This compound exhibit various pharmacological activities, including:
- Antidepressant Activity: Compounds with structural similarities have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antinociceptive Effects: Studies suggest that similar structures can influence pain pathways, potentially offering analgesic properties.
The biological activity of this compound may be attributed to:
- Receptor Binding: Interaction with serotonin (5-HT) and dopamine receptors may mediate its effects on mood and pain perception.
- Inhibition of Enzymes: Some derivatives have been noted for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry examined a series of pyrrole derivatives, including compounds related to This compound . The results demonstrated significant antidepressant-like effects in rodent models, correlating with increased levels of serotonin and norepinephrine in the brain .
Study 2: Analgesic Properties
Another investigation focused on the analgesic potential of azepane derivatives. The study reported that compounds similar to the target molecule exhibited dose-dependent pain relief in acute pain models, suggesting a viable pathway for developing new analgesics .
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidepressant | Increased serotonin levels | |
Antinociceptive | Dose-dependent pain relief | |
Enzyme Inhibition | MAO inhibition |
Structural Comparison with Related Compounds
Compound Name | Structure Type | Molecular Weight |
---|---|---|
This compound | Azepane derivative | 254.33 g/mol |
2-Acetylpyrrole | Pyrrole derivative | 109.13 g/mol |
3-(1H-Pyrrol-2-yl)propanenitrile | Pyrrole derivative | 135.16 g/mol |
Properties
IUPAC Name |
1-(3-phenylazepan-1-yl)-2-pyrrol-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18(15-19-11-6-7-12-19)20-13-5-4-10-17(14-20)16-8-2-1-3-9-16/h1-3,6-9,11-12,17H,4-5,10,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZWSNLALNZZAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CN3C=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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